8-Bromo-4-chloro-7-methylquinoline
Description
General Significance of Quinoline (B57606) Scaffold in Chemical Sciences
The quinoline ring system is a recurring structural unit in a vast array of natural products, pharmaceuticals, and functional materials. nih.govrsc.orgnih.gov Its aromatic nature, coupled with the presence of a nitrogen heteroatom, imparts a unique combination of stability and reactivity. This allows for a wide range of chemical modifications at various positions on the ring, enabling the fine-tuning of its physicochemical and biological properties. nih.gov In the realm of medicinal chemistry, the quinoline scaffold is found in numerous approved drugs, including antimalarials like quinine (B1679958) and chloroquine, as well as various anticancer and antibacterial agents. nih.govrsc.org The ability of the quinoline nucleus to intercalate with DNA and interact with various enzymes has made it a prime target for drug design and discovery. nih.gov
Overview of Halogenated Quinolines in Synthetic Chemistry
The strategic placement of halogen atoms (fluorine, chlorine, bromine, iodine) on the quinoline core significantly influences its chemical behavior. Halogenation can alter the electronic distribution within the molecule, affecting its reactivity towards both electrophilic and nucleophilic substitution reactions. rsc.org Moreover, the halogen substituents, particularly bromine and chlorine, serve as versatile synthetic handles for the construction of more complex molecular architectures through various cross-coupling reactions. wikipedia.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, have become indispensable tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively, using halogenated quinolines as substrates. researchgate.netnih.gov This synthetic utility has positioned halogenated quinolines as crucial building blocks in the synthesis of a diverse range of functional molecules.
Specific Focus on 8-Bromo-4-chloro-7-methylquinoline as a Research Target
Among the myriad of possible halogenated quinolines, this compound presents a unique substitution pattern that suggests significant potential as a research target. The presence of two distinct halogen atoms at positions 4 and 8 offers opportunities for selective and sequential functionalization. The chloro group at the 4-position is generally more susceptible to nucleophilic substitution, while the bromo group at the 8-position is an excellent participant in palladium-catalyzed cross-coupling reactions. The additional methyl group at the 7-position can influence the steric and electronic environment of the molecule, potentially modulating its reactivity and biological interactions. Despite its promising structural features, detailed scientific literature specifically on the synthesis, characterization, and application of this compound remains notably sparse, highlighting a gap in the current body of chemical knowledge.
| Property | Value |
| Molecular Formula | C₁₀H₇BrClN |
| Molecular Weight | 256.53 g/mol |
| CAS Number | 1388027-41-5 |
This table contains basic identification data for this compound, sourced from commercial supplier information. uncw.edu
Due to the limited availability of specific research data, a comprehensive analysis of its chemical properties, synthetic applications, and research findings is currently constrained. Further experimental investigation is necessary to fully elucidate the scientific profile of this intriguing halogenated quinoline.
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-4-chloro-7-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-3-7-8(12)4-5-13-10(7)9(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFZDDUXYKTBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CC(=C2C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 8 Bromo 4 Chloro 7 Methylquinoline
Historical Context and Evolution of Quinoline (B57606) Synthesis Relevant to Halogenated Analogues
The synthesis of the quinoline ring system dates back to 1834, when it was first isolated from coal tar. wikipedia.org Early methods, developed in the 19th century, laid the groundwork for the diverse array of synthetic strategies available today. The Skraup synthesis, discovered in 1880, was a pioneering method involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.comiipseries.org This and other classical named reactions such as the Doebner-von Miller, Friedländer, and Combes syntheses, form the foundation of quinoline chemistry. numberanalytics.comiipseries.orgpharmaguideline.com
These early methods were often harsh and sometimes lacked the regiochemical control necessary for producing complex substitution patterns. However, they established the fundamental principle of constructing the quinoline core from aniline-based precursors. rsc.org For instance, the Skraup reaction with a substituted aniline, such as m-toluidine (B57737), can lead to the formation of methylquinolines. brieflands.com The evolution of these methods has focused on improving yields, employing milder conditions, and, most importantly, controlling the regioselectivity of the cyclization and subsequent functionalization steps, which is critical for the synthesis of specifically substituted compounds like 8-bromo-4-chloro-7-methylquinoline.
| Classic Quinoline Synthesis | Reactants | Key Features |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | One of the earliest methods, often proceeds under harsh conditions. numberanalytics.comiipseries.org |
| Doebner-von Miller Synthesis | Aniline derivatives, α,β-unsaturated carbonyl compounds | A versatile method that allows for some variation in substituents. numberanalytics.comiipseries.org |
| Friedländer Synthesis | o-aminobenzaldehydes or ketones with a carbonyl compound | Known for its milder conditions and good yields. numberanalytics.com |
| Combes Synthesis | Arylamines, 1,3-dicarbonyl compounds | Involves the acid-catalyzed cyclization of a β-amino enone. pharmaguideline.com |
This table provides an interactive summary of key historical quinoline synthesis methods.
De Novo Synthesis Approaches
De novo synthesis, or the construction of the target molecule from simpler, readily available starting materials, is a primary strategy for obtaining this compound. This can be approached through multi-step conversions or by the sequential introduction of the required functional groups onto a pre-formed quinoline scaffold.
Multi-Step Conversions from Readily Available Precursors
A logical de novo approach would begin with a substituted aniline that already contains one or more of the desired substituents. For instance, starting with an appropriately substituted aniline and subjecting it to a classical quinoline synthesis, such as the Skraup or Doebner-von Miller reaction, could yield a quinoline core with the methyl group and potentially one of the halogen atoms already in place. brieflands.com
One potential pathway could involve the Skraup synthesis using 2-bromo-3-methylaniline (B1268886). The cyclization of this precursor would be expected to yield 8-bromo-7-methylquinoline (B1282700). Subsequent chlorination would then be required to introduce the chloro group at the 4-position. The regioselectivity of the initial cyclization is a critical factor in this approach.
Alternatively, an iron(III)-catalyzed cascade reaction between anilines, aldehydes, and nitroalkanes offers a modern, one-pot strategy for synthesizing substituted quinolines. rsc.org This method's tolerance for a wide range of functional groups could potentially accommodate halogenated and alkylated anilines as starting materials. rsc.org
Sequential Introduction of Halogen and Alkyl Substituents
An alternative and often more controlled approach is the sequential functionalization of a simpler quinoline derivative. This strategy relies on the inherent reactivity of the quinoline ring and the directing effects of existing substituents to guide the regioselective introduction of new groups.
The bromination of the quinoline ring is a well-studied process. The position of bromination is highly dependent on the reaction conditions and the nature of any pre-existing substituents on the ring. For 8-substituted quinolines, bromination often occurs at the C5 and C7 positions. researchgate.netresearchgate.net
To achieve the desired 8-bromo substitution, one might start with 7-methylquinoline (B44030) and perform a directed bromination. However, direct bromination of 7-methylquinoline would likely lead to a mixture of products. A more controlled method could involve a directed ortho-metalation strategy, where a directing group at a specific position guides the introduction of bromine.
Recent advancements have demonstrated metal-free, regioselective C-H halogenation of 8-substituted quinolines. rsc.orgrsc.org These methods often utilize inexpensive and atom-economical halogen sources like trihaloisocyanuric acids and can proceed with high regioselectivity. rsc.org While these methods typically direct halogenation to the C5 position in 8-substituted quinolines, understanding the underlying electronic and steric factors is crucial for adapting them to achieve 8-bromination. rsc.orgrsc.org
| Bromination Reagent | Substrate | Position of Bromination | Reference |
| Br₂ in CCl₄ | 8-Methoxyquinoline | 5-position | researchgate.net |
| Br₂ in CH₃CN/CH₂Cl₂ | 8-Hydroxyquinoline | Mixture of 5,7-dibromo and 7-bromo | researchgate.netresearchgate.net |
| Tetrabutylammonium tribromide | Pyrrolo[1,2-a]quinoxalines | C3-position | nih.gov |
This interactive table summarizes various regioselective bromination protocols.
The introduction of a chlorine atom at the 4-position of the quinoline ring is a common transformation. This is often achieved by first synthesizing the corresponding 4-quinolone, which can then be converted to the 4-chloroquinoline (B167314) using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). mdpi.com
The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinolines from anilines and ethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com Starting with 2-bromo-3-methylaniline in a Gould-Jacobs reaction would likely produce 8-bromo-4-hydroxy-7-methylquinoline. Subsequent treatment with a strong chlorinating agent would then yield the target this compound.
Modern methods for regioselective chlorination have also been developed. For instance, the use of PPh₃/Cl₃CCN has been shown to be effective for the C2-chlorination of quinoline N-oxides. researchgate.net While not directly applicable to 4-chlorination, these advances highlight the ongoing development of selective halogenation techniques. Another approach involves the Povarov reaction, which can be adapted to synthesize chlorinated quinolines in a few steps under mild conditions. rsc.org
The introduction of a methyl group onto a quinoline ring can be achieved through various methods. For the synthesis of this compound, it is often more strategic to incorporate the methyl group at an early stage, for instance, by starting with a methylated aniline like m-toluidine. brieflands.com
However, methods for the direct methylation of the quinoline core exist. Radical methylation using a peroxide as the methyl source has been demonstrated for pyridine (B92270) N-oxides, offering a metal-free approach. researchgate.net While direct C-H methylation of the quinoline ring itself can be challenging due to multiple potential reaction sites, the use of organometallic reagents or specific catalytic systems can offer pathways to introduce methyl groups with some degree of regioselectivity. The "magic methyl" effect in drug discovery underscores the importance of methylation, and as such, new methods for its introduction are continually being explored. nih.gov The presence of a methyl group can significantly influence the biological activity of quinoline derivatives. nih.gov
Cyclocondensation Reactions in Quinoline Core Formation
The formation of the fundamental quinoline structure is a critical step, and several classical named reactions can be adapted for this purpose. The choice of reaction often depends on the desired substitution pattern. For the synthesis of a 7-methylquinoline core, methods like the Skraup, Doebner-Miller, and Conrad-Limpach-Knorr syntheses are particularly relevant. jptcp.combrieflands.com
The Skraup synthesis offers a direct route to 7-methylquinoline. This method involves heating m-toluidine with glycerol, an oxidizing agent (such as m-nitrobenzenesulfonate), and concentrated sulfuric acid. brieflands.com The reaction proceeds via a cyclization of an aniline with an α,β-unsaturated carbonyl compound, which is formed in situ from glycerol. A significant challenge of this method is the formation of a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline, which requires subsequent separation. brieflands.com
The Doebner-Miller reaction is a variation of the Skraup synthesis where an α,β-unsaturated aldehyde or ketone is used directly instead of being generated in situ from glycerol. wikipedia.orgnih.gov Reacting m-toluidine with crotonaldehyde (B89634) under acidic conditions can theoretically yield 7-methyl-2,3-dihydroquinoline, which is then oxidized to 7-methylquinoline. However, this method can suffer from low yields due to acid-catalyzed polymerization of the carbonyl substrate. nih.gov
For the specific substitution pattern of this compound, a highly effective strategy involves the Conrad-Limpach-Knorr synthesis . This reaction builds a 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolone form) from an aniline and a β-ketoester. wikipedia.orgquimicaorganica.orgwikipedia.org To obtain the desired 7-methyl-4-quinolone (B3021513) precursor, one would react an appropriately substituted aniline with a β-ketoester like ethyl acetoacetate. The key is the subsequent cyclization of the intermediate Schiff base, which is temperature-dependent. Moderate temperatures favor the formation of the 4-quinolone (Conrad-Limpach product), while higher temperatures can lead to the 2-quinolone isomer (Knorr product). wikipedia.orgscribd.com The resulting 7-methyl-4-quinolone is a crucial intermediate, as the 4-oxo group can be readily converted to the required 4-chloro substituent in a later step.
| Reaction | Reactants | Key Reagents/Conditions | Primary Product | Reference |
|---|---|---|---|---|
| Skraup Synthesis | m-Toluidine, Glycerol | H₂SO₄, m-Nitrobenzenesulfonate (oxidant), Heat (~150°C) | Mixture of 7-methylquinoline and 5-methylquinoline | brieflands.com |
| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Lewis or Brønsted acids (e.g., HCl) | Substituted Quinolines | wikipedia.orgiipseries.org |
| Conrad-Limpach Synthesis | Aniline, β-Ketoester | Acid or heat-catalyzed cyclization | 4-Hydroxyquinolines (4-Quinolones) | wikipedia.orgscribd.com |
Post-Synthetic Modification Approaches on Quinoline Scaffolds
Once a suitable quinoline core is formed, subsequent modifications are required to install the bromo and chloro substituents at the correct positions.
Halogenation of Pre-formed Methylquinolines
A logical synthetic route involves the sequential halogenation of a 7-methylquinoline precursor. The synthesis of 8-bromo-7-methylquinoline is a key step. The direct bromination of 7-methylquinoline using molecular bromine (Br₂) in solvents like chloroform (B151607) or acetonitrile (B52724) has been shown to be regioselective, yielding the desired 8-bromo-7-methylquinoline. The directing effect of the methyl group at the C-7 position favors substitution at the adjacent C-8 position. Milder brominating agents like N-Bromosuccinimide (NBS) can also be employed, often providing higher purity products.
Following the bromination, the next step is the introduction of the chlorine atom at the C-4 position. This is typically achieved by first converting the 7-methylquinoline or 8-bromo-7-methylquinoline into its corresponding N-oxide, which activates the C-4 position. However, a more common and efficient route involves starting with a 4-quinolone. The 4-oxo group of 8-bromo-7-methyl-4-quinolone (synthesized via a Conrad-Limpach approach followed by bromination) can be converted to a 4-chloro group using standard chlorinating agents such as phosphorus oxychloride (POCl₃), often with gentle heating. This transformation is a well-established method for the synthesis of 4-chloroquinolines.
| Substrate | Halogenating Agent | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|
| 7-Methylquinoline | Bromine (Br₂) | CH₃CN or CHCl₃ | 0-24°C | 8-Bromo-7-methylquinoline | |
| 7-Methylquinoline | N-Bromosuccinimide (NBS) | CCl₄ | Reflux | 8-Bromo-7-methylquinoline | |
| 8-Bromo-7-methyl-4-quinolone | Phosphorus Oxychloride (POCl₃) | - | Heat | This compound | (Implied) |
Introduction of Methyl Group onto Halogenated Quinolines
An alternative strategy involves forming the 8-bromo-4-chloroquinoline (B1281324) scaffold first and then introducing the methyl group at the C-7 position. This approach leverages modern cross-coupling methodologies. The starting material would be 8-bromo-4-chloro-7-haloquinoline (e.g., 7-iodo or 7-bromo derivative), which would undergo a palladium-catalyzed cross-coupling reaction.
For instance, a Suzuki coupling using methylboronic acid (CH₃B(OH)₂) or a Stille coupling with methyltin reagents could be employed. These reactions are powerful tools for forming carbon-carbon bonds on heterocyclic rings. nih.gov A palladium-catalyzed process for the simultaneous construction of a heteroaromatic ring and a methyl group via nucleometalation/methylation of alkynes has also been developed, showcasing advanced methods for introducing methyl groups onto such scaffolds. nih.govsemanticscholar.org This late-stage functionalization can be advantageous, although it requires a more complex, pre-functionalized starting material.
Catalytic Methods and Reagent Systems in Synthesis
The synthesis of this compound relies on a variety of catalytic systems and reagents.
Cyclocondensation: The formation of the quinoline core typically requires strong Brønsted acids like H₂SO₄ and HCl or Lewis acids such as SnCl₄. jptcp.comwikipedia.org In the Combes synthesis, which involves reacting an aniline with a β-diketone, concentrated sulfuric acid is a common catalyst for the ring-closing step. wikipedia.org
Halogenation: While direct bromination with Br₂ may not require a catalyst, the conversion of the 4-quinolone to the 4-chloro derivative uses a stoichiometric amount of a reagent like POCl₃. Recent advances in C-H activation have led to metal-catalyzed halogenations, although classical methods remain prevalent for these specific transformations.
Cross-Coupling: The introduction of the methyl group via cross-coupling is heavily reliant on transition-metal catalysis. Palladium catalysts are the most common, with a variety of ligands (e.g., phosphines like Xantphos) used to modulate reactivity and efficiency. nih.govsemanticscholar.org The choice of base (e.g., K₂CO₃, K₃PO₄) is also crucial for the success of these reactions. semanticscholar.org
Process Optimization and Scale-Up Considerations in Academic Synthesis
Yield Enhancement Strategies
In an academic setting, optimizing the synthesis of complex molecules like this compound involves a multi-faceted approach to enhance yields at each step.
For cyclocondensation reactions, a key strategy is controlling the reaction conditions to minimize side-product formation. In the Doebner-Miller reaction, using a biphasic medium where the carbonyl substrate is sequestered in an organic phase can drastically reduce polymerization and improve yields. nih.gov In the Conrad-Limpach synthesis, Limpach discovered that using an inert, high-boiling solvent like mineral oil for the thermal cyclization step significantly increased yields, in some cases to over 95%, compared to performing the reaction neat. wikipedia.org
In halogenation steps, the choice of reagent and the control of stoichiometry are critical. Over-halogenation can be a significant issue. Using milder reagents like NBS or controlling the equivalents of Br₂ can lead to cleaner reactions and higher yields of the desired monobrominated product. acgpubs.org Purification is also a key consideration; chromatographic methods are often necessary to separate regioisomers or products with different degrees of halogenation. acgpubs.org
For catalytic steps, such as a potential palladium-catalyzed methylation, yield enhancement focuses on screening and optimizing the catalyst system. This includes the palladium source (e.g., Pd(OAc)₂, Pd(TFA)₂), the ligand, the base, and the solvent. semanticscholar.org The reaction temperature and time are also critical parameters that must be fine-tuned to maximize conversion and minimize catalyst deactivation or product degradation.
Minimization of Side Reactions
In the synthesis of substituted quinolines, the formation of undesired isomers and byproducts is a common challenge. The chosen synthetic route, such as the Gould-Jacobs, Doebner-von Miller, or Friedländer synthesis, often dictates the types of side reactions that can occur.
For instance, in a typical pathway to this compound, a key intermediate would be 8-bromo-7-methylquinolin-4-ol (B1513375). This intermediate is then chlorinated, commonly using phosphorus oxychloride (POCl₃), to yield the final product. During the initial formation of the quinoline core, for example, through a reaction analogous to the Skraup or Doebner-von Miller synthesis, the cyclization of an aniline precursor can lead to isomeric impurities. brieflands.com In the case of starting with m-toluidine to produce a 7-methylquinoline scaffold, the formation of the 5-methylquinoline isomer is a known side reaction. brieflands.com The ratio of these isomers is influenced by the reaction conditions, particularly the acid catalyst and temperature.
Key strategies to minimize side reactions include:
Control of Regioselectivity: The regioselectivity of electrophilic substitution reactions (like bromination and nitration) and cyclization reactions is paramount. In the Gould-Jacobs reaction, both steric and electronic factors of the aniline substituent control the direction of cyclization. mdpi.comd-nb.info For anilines with meta-substituents, a mixture of products can often be obtained. mdpi.com Careful selection of starting materials with appropriate directing groups can steer the reaction towards the desired isomer. For example, the strong ortho-, para-directing nature of a methyl group can be exploited, but may still yield a mixture of isomers that require separation. brieflands.com
Reaction Condition Optimization: Temperature, reaction time, and the choice of solvent and catalyst can significantly impact the product distribution. In the chlorination of quinolinones with POCl₃, controlling the temperature can separate the reaction into two distinct stages: an initial phosphorylation at lower temperatures followed by clean conversion to the chloro-derivative upon heating. nih.gov This prevents the formation of pseudodimers and other byproducts that can occur at higher initial temperatures. nih.gov Evaporating excess POCl₃ before aqueous work-up and using a mild base like sodium bicarbonate for neutralization can also prevent the hydrolysis of the desired chloro product back to the quinolinone. researchgate.net
Purification of Intermediates: While multi-step syntheses can be less atom-economical, the purification of key intermediates can prevent the carry-over of impurities into subsequent steps. This is particularly important when isomeric mixtures are formed, such as the 7-methylquinoline and 5-methylquinoline mixture from the Skraup synthesis. brieflands.com Isolating the desired 7-methylquinoline intermediate before subsequent bromination and chlorination ensures the final product is free of the corresponding 5-methyl isomer.
Application of Advanced Techniques (e.g., Continuous Flow Reactors)
The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of heterocyclic compounds, including quinolines. bohrium.comspringerprofessional.de Flow chemistry involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters. bohrium.comuc.pt
Advantages of Continuous Flow Synthesis:
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which is particularly beneficial for highly exothermic reactions or when dealing with hazardous or unstable intermediates like diazoalkanes. uc.ptnih.gov The improved heat transfer due to a high surface-area-to-volume ratio prevents thermal runaways. rsc.org
Improved Yield and Selectivity: The precise control over residence time, temperature, and stoichiometry in a flow system often leads to higher yields and improved selectivity compared to batch methods. bohrium.com This can minimize the formation of byproducts and simplify purification.
Scalability: Scaling up production in a flow system is typically achieved by running the system for a longer duration or by "scaling out" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up a batch reactor. uc.ptdurham.ac.uk
Process Intensification: Reactions can be significantly accelerated. For example, transformations that might take hours in batch can often be completed in minutes within a heated, pressurized flow reactor. durham.ac.uk This is due to the ability to operate at temperatures above the solvent's boiling point. nih.govrsc.org
Automation and Integration: Flow systems are well-suited for automation and can be integrated with in-line purification and real-time analysis techniques, allowing for rapid reaction optimization and quality control. durham.ac.uk This "assembly line" approach can telescope multiple synthetic steps into a single, continuous operation without isolating intermediates. uc.ptnih.gov
Recent studies have demonstrated the successful application of flow chemistry for the synthesis of various substituted quinolines, showcasing benefits such as improved safety, efficiency, and scalability. acs.orgresearchgate.netresearchgate.netrsc.org These methodologies could be adapted for the large-scale, efficient production of this compound.
Comparative Analysis of Synthetic Routes for this compound and Related Isomers
A plausible general strategy involves the initial synthesis of a substituted quinolin-4-one, followed by chlorination.
Interactive Data Table: Comparison of Key Synthetic Steps
| Synthetic Route | Key Reaction Type | Typical Precursors | Strengths | Limitations & Side Reactions | Reference |
|---|---|---|---|---|---|
| Gould-Jacobs Reaction | Cyclization | Substituted aniline, diethyl ethoxymethylenemalonate | Good for 4-hydroxyquinoline derivatives. | Requires high temperatures (>250 °C) for cyclization, which can cause decomposition. With asymmetrically substituted anilines, mixtures of regioisomers are common. mdpi.comwikipedia.org | mdpi.comwikipedia.orgacs.org |
| Conrad-Limpach-Knorr Synthesis | Cyclization | Substituted aniline, β-ketoester | Provides access to 4-quinolinones or 2-quinolinones by varying conditions. | Also requires very high temperatures. Solvents like Dowtherm A are effective but expensive and difficult to remove. mdpi.com | mdpi.com |
| Friedländer Annulation | Condensation/Cyclization | 2-aminobenzaldehyde or 2-aminobenzoketone, compound with an α-methylene group | Often proceeds under milder conditions (acid or base catalysis). Good for creating polysubstituted quinolines. | The required 2-aminoaryl carbonyl compounds can be unstable or difficult to prepare. | researchgate.net |
| Chlorination | Halogenation | Substituted 4-quinolinone, POCl₃ | Generally effective for converting the 4-hydroxy group to a 4-chloro group. | Can produce byproducts if not controlled. Excess POCl₃ must be removed carefully, and aqueous work-up can lead to hydrolysis back to the starting material. nih.govresearchgate.net | nih.govresearchgate.netmdpi.com |
For This compound , a likely route would start with 3-bromo-4-methylaniline . Reacting this precursor via the Gould-Jacobs reaction would lead to cyclization. However, the cyclization can occur at either C2 or C6 of the aniline ring. The electronic effects of the bromo (electron-withdrawing) and methyl (electron-donating) groups, along with steric hindrance, would influence the regiochemical outcome, potentially leading to a mixture of the desired 8-bromo-7-methylquinolin-4-ol and the isomeric 6-bromo-7-methylquinolin-4-ol.
Once the correct quinolin-4-ol intermediate is obtained and purified, the final step is chlorination. This is typically achieved by heating with phosphorus oxychloride (POCl₃), sometimes with phosphorus pentachloride (PCl₅), to convert the 4-hydroxyl group into the 4-chloro substituent. mdpi.com
Synthesis of Related Isomers:
The flexibility of these synthetic routes also allows for the targeted synthesis of various isomers by simply changing the starting aniline.
Interactive Data Table: Isomer Synthesis Starting Materials
| Target Isomer | Required Aniline Precursor | Expected Major Quinolin-4-ol Intermediate |
|---|---|---|
| 8-Bromo-4-chloro-6-methylquinoline | 3-Bromo-5-methylaniline | 8-Bromo-6-methylquinolin-4-ol |
| 6-Bromo-4-chloro-8-methylquinoline | 5-Bromo-3-methylaniline | 6-Bromo-8-methylquinolin-4-ol |
| 5-Bromo-4-chloro-7-methylquinoline | 2-Bromo-4-methylaniline | 5-Bromo-7-methylquinolin-4-ol |
| 7-Bromo-4-chloro-8-methylquinoline | 2-Bromo-3-methylaniline | 7-Bromo-8-methylquinolin-4-ol |
Each of these routes would face similar challenges regarding regioselectivity during the cyclization step. Modern methods, including metal-catalyzed cross-coupling reactions and directed C-H functionalization, offer alternative strategies for constructing the quinoline core or for late-stage functionalization, potentially providing more direct and selective pathways to specific isomers. rsc.orgnih.gov Photocatalytic methods are also emerging for the synthesis of polysubstituted quinolines under mild conditions. nih.gov
Reaction Chemistry and Mechanistic Insights of 8 Bromo 4 Chloro 7 Methylquinoline
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of 8-Bromo-4-chloro-7-methylquinoline. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the halide leaving group restores the aromaticity of the ring. The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing the negatively charged intermediate. masterorganicchemistry.com
Reactivity at the C-4 Chlorine Position
The chlorine atom at the C-4 position of the quinoline (B57606) ring is highly susceptible to nucleophilic attack. This enhanced reactivity is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atom in the pyridine (B92270) ring, which effectively stabilizes the negative charge of the Meisenheimer intermediate formed during the SNAr reaction. Numerous studies on related 2,4-dichloroquinazolines and 4,7-dichloroquinolines have consistently demonstrated that nucleophilic substitution occurs preferentially at the C-4 position. mdpi.comresearchgate.net This regioselectivity is driven by the greater electrophilicity of the C-4 carbon, which bears a larger positive partial charge due to its proximity to the ring nitrogen.
In reactions with various nucleophiles, such as amines and alkoxides, the substitution of the C-4 chlorine is the predominant outcome under kinetically controlled conditions. For instance, in the palladium-catalyzed amination of 4,7-dichloroquinolines, the amination occurs selectively at the C-4 position. researchgate.net
Reactivity at the C-8 Bromine Position
The bromine atom at the C-8 position, located on the benzene (B151609) ring portion of the quinoline scaffold, is generally less reactive towards nucleophilic aromatic substitution compared to the C-4 chlorine. This is because the C-8 position is more distant from the strongly electron-withdrawing nitrogen atom, resulting in a lower degree of activation for nucleophilic attack.
However, under more forcing reaction conditions or with highly reactive nucleophiles, substitution at the C-8 position can be achieved. The relative reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, which is counterintuitive to the trend in carbon-halogen bond strength. This "element effect" is often attributed to the high electronegativity of fluorine, which strongly stabilizes the transition state of the initial nucleophilic addition step, this being the rate-determining step in many cases. nih.gov
Influence of Substituents on SNAr Regioselectivity and Kinetics
The regioselectivity and kinetics of SNAr reactions on this compound are influenced by the electronic and steric effects of its substituents. The electron-donating methyl group at the C-7 position can modulate the electron density of the benzene ring portion, potentially influencing the reactivity of the C-8 bromine. However, the dominant activating effect of the quinoline nitrogen generally directs nucleophilic attack to the C-4 position.
In dihaloquinolines, the competition between substitution at different positions can be influenced by the reaction conditions, leading to either kinetic or thermodynamic products. Kinetic control, typically favored at lower temperatures, results in the formation of the product from the fastest reaction pathway, which is often substitution at the most electrophilic site (C-4). beilstein-journals.org Thermodynamic control, favored at higher temperatures, allows for equilibration and leads to the most stable product, which may or may not be the same as the kinetic product. elsevierpure.com
Cross-Coupling Reactions for Carbon-Carbon, Carbon-Nitrogen, and Carbon-Heteroatom Bond Formation
Metal-catalyzed cross-coupling reactions are powerful tools for the construction of new bonds at the halogenated positions of this compound, enabling the synthesis of a diverse array of derivatives.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are widely employed for the functionalization of aryl halides. libretexts.orgnih.govresearchgate.net In the context of dihaloquinolines, the differential reactivity of the C-4 chloro and C-8 bromo positions can be exploited to achieve selective functionalization.
The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a versatile method for the arylation or alkylation of this compound. libretexts.org The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The regioselectivity of Suzuki-Miyaura reactions on dihaloquinolines is dependent on the reaction conditions, including the choice of palladium catalyst, ligands, and base. In many cases, the more reactive C-4 chloro group can be selectively coupled, leaving the C-8 bromo group available for subsequent transformations. However, by tuning the reaction conditions, it is also possible to achieve coupling at the C-8 position. For instance, in the Suzuki-Miyaura coupling of 2,6-dihalopurines, a related heterocyclic system, selective coupling at either halogen position can be achieved by careful selection of the reaction parameters. researchgate.net
Below is a representative table of Suzuki-Miyaura coupling reactions on related chloro- and bromo-substituted quinolines and similar heterocycles, illustrating typical conditions and outcomes.
| Electrophile | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |
| 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)₂ | None | K₂CO₃ | Water | 7-Chloro-4-phenylquinoline | 78 |
| 2,8-Dichloroquinoline | Adamantyl-1-amine | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 2-(Adamantyl-1-amino)-8-chloroquinoline | 75 |
| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/Water | 9-Benzyl-2-chloro-6-phenylpurine | 85 |
This table is illustrative and based on data from related compounds. Specific yields for this compound may vary.
Alternative Metal-Catalyzed Coupling Methodologies
In addition to palladium, other transition metals such as copper and nickel have emerged as effective catalysts for cross-coupling reactions, offering alternative reactivity profiles and often being more cost-effective.
Copper-Catalyzed Coupling Reactions:
Copper-catalyzed Ullmann-type reactions are particularly useful for the formation of carbon-nitrogen and carbon-oxygen bonds. mdpi.com These reactions typically involve the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst and a base, often at elevated temperatures. Recent advancements have led to the development of ligand-assisted copper-catalyzed couplings that proceed under milder conditions. For example, α-amino acids have been shown to accelerate copper-catalyzed C-N bond formation. mdpi.com In the context of this compound, copper catalysis could provide a valuable method for introducing nitrogen-based nucleophiles.
Nickel-Catalyzed Coupling Reactions:
Nickel catalysis has gained prominence for its ability to activate and couple less reactive aryl chlorides. nih.govkit.edu Nickel-catalyzed cross-electrophile coupling reactions, for instance, allow for the direct coupling of two different electrophiles, such as an aryl chloride and an aryl bromide, in the presence of a reducing agent. kit.edu This methodology could be particularly relevant for this compound, enabling selective cross-coupling at either the C-4 or C-8 position by carefully tuning the reaction conditions and catalyst system. For example, a NiBr₂/terpyridine catalyst system with zinc as a reductant has been shown to selectively couple aryl bromides in the presence of heteroaryl chlorides. kit.edu
The following table provides a conceptual overview of potential alternative metal-catalyzed couplings for this compound based on literature for similar substrates.
| Coupling Type | Metal Catalyst | Ligand | Nucleophile/Electrophile 2 | Base/Reductant | Solvent | Potential Product |
| C-N Coupling | CuI | L-Proline | Aniline (B41778) | K₂CO₃ | DMSO | 8-Bromo-7-methyl-N-phenylquinolin-4-amine |
| C-C Coupling | NiBr₂ | Terpyridine | Phenylzinc chloride | Zn | THF | 8-Bromo-7-methyl-4-phenylquinoline |
| C-N Coupling | NiCl₂(dme) | PyBCamCN | Alkylamine | Zn | DMA | 4-Alkylamino-8-bromo-7-methylquinoline |
This table is illustrative and represents potential applications of these methodologies to this compound.
Electrophilic Reactions on the Quinoline Ring System
The quinoline system is inherently electron-deficient due to the influence of the nitrogen atom, making electrophilic substitution generally less favorable than in benzene. However, the substituents on the carbocyclic ring of this compound significantly influence the regioselectivity of such reactions.
Direct Electrophilic Substitution Pattern Analysis
In electrophilic aromatic substitution, the existing substituents on an aromatic ring dictate the position of incoming groups. The quinoline ring system consists of two fused rings: a pyridine ring and a benzene ring. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic substitution preferentially occurs on the benzene ring at positions C-5 and C-8. rsc.org
In the case of this compound, the benzene ring is already substituted at C-7 and C-8. The directing effects of the methyl, bromo, and chloro groups must be considered. The methyl group at C-7 is an activating group, directing incoming electrophiles to the ortho (C-6 and C-8) and para (C-5) positions. The bromo group at C-8 is deactivating but directs ortho (C-7) and para. The chloro group at C-4 primarily deactivates the pyridine ring.
Considering these influences, the C-5 position is the most probable site for electrophilic attack. It is activated by the para-directing methyl group and is sterically accessible. Studies on other 8-substituted quinolines confirm that electrophilic halogenation often occurs regioselectively at the C-5 position. durham.ac.uk
Table 1: Analysis of Directing Effects for Electrophilic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
| -CH₃ | C-7 | Activating (EDG) | Ortho, Para (C-6, C-5) |
| -Br | C-8 | Deactivating (EWG) | Ortho, Para (C-7, -) |
| -Cl | C-4 | Deactivating (EWG) | Deactivates pyridine ring |
| Net Effect | Favors C-5 substitution |
Competitive Reactivity of Halogens and Methyl Group
The substituents on the benzene ring of this compound exhibit competitive directing effects. The methyl group (-CH₃) at the C-7 position is an electron-donating group (EDG) and activates the ring towards electrophilic attack. libretexts.org In contrast, the bromine at C-8 and chlorine at C-4 are electron-withdrawing groups (EWG) that deactivate the ring. lumenlearning.com
Oxidation and Reduction Pathways
The presence of multiple functional groups and two distinct heterocyclic rings in this compound allows for various oxidation and reduction reactions, with selectivity being a key challenge.
Selective Reduction of Halogen Substituents
The selective reduction of the halogen substituents in this compound presents a synthetic challenge. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting that selective debromination might be achievable under controlled conditions.
Potential methods for selective reduction include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source can lead to hydrodehalogenation. Selectivity for the C-Br bond over the C-Cl bond can often be achieved by careful selection of catalyst, solvent, and reaction conditions.
Metal-Halogen Exchange: Reagents like n-butyllithium can selectively perform a lithium-halogen exchange with the more reactive aryl bromide at low temperatures. Subsequent quenching with a proton source would yield the 4-chloro-7-methylquinoline. However, the acidity of the methyl group could lead to side reactions.
The pyridine ring itself can also be reduced. Catalytic hydrogenation or reduction with reagents like iodine and hydroboranes can reduce the quinoline to a tetrahydroquinoline. rsc.orgresearchgate.net Achieving selectivity between ring reduction and dehalogenation depends heavily on the chosen reagents and conditions.
Oxidation Reactions on the Quinoline Nitrogen or Methyl Group
Oxidation of this compound can occur at two primary sites: the quinoline nitrogen and the methyl group.
N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to an N-oxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions. rsc.org
Methyl Group Oxidation: The methyl group at C-7 can be oxidized to a formyl group (-CHO) or a carboxylic acid group (-COOH) using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The oxidation of a methyl group on a quinoline ring to a tricarboxylic acid derivative upon vigorous oxidation has been noted. youtube.com
Table 2: Potential Oxidation and Reduction Products
| Reaction Type | Reagent Example | Potential Product |
| Reduction | H₂, Pd/C | 4-Chloro-7-methylquinoline or 7-methyl-1,2,3,4-tetrahydroquinoline |
| Reduction | n-BuLi, then H₂O | 4-Chloro-7-methylquinoline |
| Oxidation | m-CPBA | This compound N-oxide |
| Oxidation | KMnO₄ | 8-Bromo-4-chloroquinoline-7-carboxylic acid |
Role of the Methyl Group in Enhancing or Directing Reactivity
The methyl group at the C-7 position plays a crucial role in the reaction chemistry of this compound. As an electron-donating group, it enhances the nucleophilicity of the carbocyclic ring, making it more reactive towards electrophiles than an unsubstituted quinoline. libretexts.org
This activating effect is particularly important given the presence of two deactivating halogen substituents. The primary role of the methyl group is to direct incoming electrophiles. Through its ortho- and para-directing influence, it strongly activates the C-5 and C-6 positions. libretexts.org Given that the C-8 position is blocked, and the C-6 position may experience some steric hindrance from the C-7 methyl group, the C-5 position emerges as the most favored site for electrophilic attack. This directing effect is fundamental for predicting the outcome of reactions such as nitration, sulfonation, and further halogenation, enabling the regioselective synthesis of more complex quinoline derivatives. durham.ac.uk
Theoretical and Experimental Mechanistic Investigations of this compound
Detailed mechanistic studies, both theoretical and experimental, specifically focused on this compound are not extensively documented in publicly available literature. However, by examining the reactivity of analogous 4-chloroquinolines and other halogenated aromatic systems, plausible mechanistic pathways for its reactions can be inferred. The primary reactive site for nucleophilic attack is the C4 position, activated by the electron-withdrawing nature of the quinoline nitrogen.
Theoretical investigations using computational methods like Density Functional Theory (DFT) and molecular dynamics simulations are powerful tools for elucidating reaction mechanisms of halogenated quinoline derivatives. acs.orgnih.gov Such studies can model reaction intermediates, transition states, and activation energies, providing insights into the most probable reaction pathways. For instance, computational analyses of quinoline have shown that the electron cloud density is lower on the pyridine ring, making it susceptible to nucleophilic attack. researchgate.net
Experimental studies on related compounds often involve kinetic analysis and product identification to deduce the reaction mechanism. For 4-chloroquinolines, nucleophilic aromatic substitution (SNAr) is a common and well-studied reaction pathway.
A plausible SNAr mechanism for the reaction of this compound with a generic nucleophile (Nu-) is proposed to proceed through a two-step addition-elimination sequence.
Step 1: Nucleophilic Addition The nucleophile attacks the electrophilic C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Step 2: Elimination of the Leaving Group The aromaticity of the quinoline ring is restored by the departure of the chloride ion, which is a good leaving group.
In addition to thermal nucleophilic substitution, photochemical reactions of halogenated quinolines have also been investigated. For example, related compounds like (8-bromo-7-hydroxyquinolin-2-yl)methyl acetate (B1210297) undergo a solvent-assisted photoheterolysis (SN1) reaction. nih.gov This suggests that under photolytic conditions, this compound might also exhibit distinct reactivity, potentially involving excited state intermediates.
Illustrative Data for a Proposed SNAr Reaction
The following table provides hypothetical computational data for the key steps in a proposed SNAr reaction of this compound with a generic nucleophile. This data is illustrative and based on general principles of SNAr mechanisms.
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Bond Lengths (Å) |
| Reactants | This compound + Nu- | 0 | C4-Cl: ~1.75 |
| Transition State 1 | [TS1]- | +15 to +25 | C4-Nu (forming): ~2.0-2.2, C4-Cl: ~1.78 |
| Intermediate | Meisenheimer Complex | +5 to +10 | C4-Nu: ~1.45, C4-Cl: ~1.85 |
| Transition State 2 | [TS2]- | +8 to +15 | C4-Nu: ~1.42, C4-Cl (breaking): ~2.2-2.5 |
| Products | 8-Bromo-4-(Nu)-7-methylquinoline + Cl- | < 0 (exergonic) | C4-Nu: ~1.40 |
Advanced Spectroscopic and Structural Characterization of 8 Bromo 4 Chloro 7 Methylquinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
Comprehensive Proton NMR (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of 8-Bromo-4-chloro-7-methylquinoline would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) of these signals are influenced by the electron density around the proton, which is in turn affected by the presence of electron-withdrawing groups like bromine and chlorine, and the aromatic quinoline (B57606) ring system. The methyl group protons would likely appear as a singlet in the upfield region of the spectrum. The aromatic protons on the quinoline core would exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons.
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.7 | Doublet | 4.5 - 5.0 |
| H-3 | 7.4 - 7.6 | Doublet | 4.5 - 5.0 |
| H-5 | 7.9 - 8.1 | Doublet | 8.5 - 9.0 |
| H-6 | 7.6 - 7.8 | Doublet | 8.5 - 9.0 |
| 7-CH₃ | 2.4 - 2.6 | Singlet | N/A |
Disclaimer: This data is predictive and not based on experimental results.
Carbon-13 NMR (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the quinoline ring would be in the downfield region typical for aromatic and heteroaromatic carbons. The presence of the bromine and chlorine substituents would further influence the chemical shifts of the carbons to which they are attached. The methyl carbon would appear at a characteristic upfield chemical shift.
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 150 - 152 |
| C-3 | 122 - 124 |
| C-4 | 148 - 150 |
| C-4a | 147 - 149 |
| C-5 | 128 - 130 |
| C-6 | 126 - 128 |
| C-7 | 138 - 140 |
| C-8 | 118 - 120 |
| C-8a | 145 - 147 |
| 7-CH₃ | 18 - 22 |
Disclaimer: This data is predictive and not based on experimental results.
Two-Dimensional NMR Techniques for Structural Connectivity
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. A COSY spectrum would reveal which protons are coupled to each other, helping to trace the proton-proton networks within the molecule. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing definitive C-H connectivity.
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=C, and C=N bonds of the substituted quinoline ring system. The C-Cl and C-Br stretching vibrations would be expected in the fingerprint region of the spectrum.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Methyl C-H | 2850 - 3000 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| Quinoline C=N | 1500 - 1650 | Stretching |
| C-Cl | 600 - 800 | Stretching |
| C-Br | 500 - 600 | Stretching |
Disclaimer: This data is predictive and not based on experimental results.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₇BrClN), HRMS would provide a highly accurate mass measurement, which can be used to confirm its molecular formula. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, further confirming the presence of these halogens. Analysis of the fragmentation pattern in the mass spectrum could also provide valuable structural information.
Other Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Raman Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital. For aromatic and heterocyclic compounds like quinolines, the most common transitions observed are π-π* and n-π*.
The UV-Vis spectrum of a substituted quinoline is influenced by the nature and position of its substituents. Generally, the absorption spectra of quinoline derivatives display bands in the range of 280 to 510 nm. researchgate.net The core quinoline structure itself has characteristic absorptions which are then modified by the attached functional groups. The bromo, chloro, and methyl groups on the this compound molecule will each influence the electronic environment and thus the absorption maxima (λmax).
Halogen substituents, such as bromine and chlorine, can exert both an inductive (-I) and a resonance (+R) effect. The inductive effect generally leads to a hypsochromic (blue) shift, while the resonance effect, which involves the donation of lone pair electrons to the aromatic system, typically causes a bathochromic (red) shift and an increase in absorption intensity. The methyl group, being an electron-donating group, is expected to cause a slight bathochromic shift.
Given the lack of specific experimental data for this compound, the following table presents hypothetical UV-Vis absorption data based on the expected electronic transitions for a molecule of this nature.
| Hypothetical Electronic Transition | Expected Wavelength Range (nm) |
| π → π | 280 - 350 |
| n → π | 350 - 450 |
This table is illustrative and not based on experimental data for this compound.
Raman spectroscopy provides information about the vibrational modes of a molecule. It is particularly useful for characterizing the skeletal vibrations of aromatic rings and the stretching and bending modes of substituent groups.
For this compound, the Raman spectrum would be expected to show a series of characteristic bands. The quinoline ring system gives rise to several distinct vibrations. For instance, studies on related styrylquinoline copolymers have identified characteristic quinoline bands at approximately 1595 cm⁻¹ (C–N stretching), 745 cm⁻¹ (C–C–C in-plane bending), and 430 cm⁻¹ (C–H out-of-plane bending). mdpi.com
The substituents on the ring will also have their own characteristic Raman signals. The C-Cl and C-Br stretching vibrations would be expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The methyl group would exhibit C-H stretching and bending vibrations.
Without experimental data, a definitive assignment of Raman peaks for this compound is not possible. The table below provides a list of expected vibrational modes and their approximate wavenumber ranges based on the analysis of similar compounds.
| Expected Vibrational Mode | Approximate Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Methyl C-H Stretch | 2850 - 3000 |
| C=N Stretch (Quinoline Ring) | 1590 - 1620 |
| C=C Stretch (Quinoline Ring) | 1400 - 1600 |
| C-Cl Stretch | 600 - 800 |
| C-Br Stretch | 500 - 600 |
| Ring Bending/Deformation | 400 - 800 |
This table is illustrative and not based on experimental data for this compound.
Computational Chemistry and Quantum Mechanical Studies of 8 Bromo 4 Chloro 7 Methylquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has emerged as a important method in computational quantum chemistry for the study of the electronic structure of many-body systems. DFT calculations can provide detailed information on the geometric and electronic properties of molecules like 8-Bromo-4-chloro-7-methylquinoline.
Optimized Molecular Geometries and Conformational Preferences
A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.
As of this writing, specific studies detailing the DFT-optimized molecular geometry and conformational preferences of this compound are not available in publicly accessible scientific literature. Such a study would typically report the precise atomic coordinates and the relative energies of any stable conformers.
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
A comprehensive DFT study on this compound would provide visualizations of the HOMO and LUMO electron density distributions and their corresponding energy levels. This information would highlight the regions of the molecule most likely to be involved in electrophilic and nucleophilic interactions. However, specific calculations and analyses of the frontier molecular orbitals for this compound have not been reported in the available literature.
Electrostatic Potential Maps and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
While the generation of an MEP map for this compound is computationally feasible, dedicated research publishing this analysis is not currently available. Such a map would visually represent the electrostatic potential, providing insights into the molecule's intermolecular interactions.
Prediction and Interpretation of Spectroscopic Data
Computational methods are widely used to predict and help interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Theoretical NMR Chemical Shift Calculations
Theoretical calculations of NMR chemical shifts are instrumental in the structural elucidation of molecules. By calculating the magnetic shielding of each nucleus, it is possible to predict the chemical shifts for ¹H and ¹³C NMR spectra.
Detailed computational studies providing the theoretically calculated ¹H and ¹³C NMR chemical shifts for this compound are not present in the current body of scientific literature. These theoretical values, when compared with experimental data, can confirm the molecular structure and aid in the assignment of spectral peaks.
Predicted IR Vibrational Frequencies
Computational chemistry can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. These calculations help in assigning specific vibrational modes to the observed absorption bands.
A theoretical study on this compound would provide a list of calculated vibrational frequencies and their corresponding intensities, aiding in the interpretation of its experimental IR spectrum. However, to date, no such computational analysis of the IR vibrational frequencies for this specific compound has been published.
Reaction Pathway Analysis and Transition State Characterization
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. Through reaction pathway analysis, researchers can map the potential energy surface of a reaction, identifying the most likely routes from reactants to products. This involves locating and characterizing the structures of transition states, which are the highest energy points along the reaction coordinate.
Density Functional Theory (DFT) is a commonly employed method for these studies, often using functionals like B3LYP in conjunction with appropriate basis sets (e.g., 6-31G* or larger) to accurately model the electronic structure of the molecule. For a molecule like this compound, computational analysis can be applied to predict the outcomes of various reaction types, such as nucleophilic aromatic substitution at the C4 position, where the chlorine atom is a good leaving group.
The process of transition state characterization involves optimizing the geometry of the transition state structure and then performing a frequency calculation. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction, a key factor in reaction kinetics.
Below is an illustrative data table showcasing the kind of information that can be obtained from a computational reaction pathway analysis for a hypothetical reaction of this compound.
| Reaction Coordinate | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Nucleophilic Aromatic Substitution at C4 | 0.0 | +25.3 | -10.2 | +25.3 |
Solvent Effects and Implicit Solvent Models in Computational Studies
The surrounding solvent can have a significant impact on the properties and reactivity of a molecule. Computational studies on this compound must, therefore, account for solvent effects to provide realistic predictions. There are two primary approaches to modeling solvation: explicit and implicit solvent models.
Explicit solvent models involve including a number of individual solvent molecules in the calculation. While this method can provide a detailed picture of solute-solvent interactions, it is computationally very expensive. A more common approach for many applications is the use of implicit solvent models.
Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvent models. In this approach, the solute is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated.
The choice of solvent can influence the electronic structure, dipole moment, and reactivity of this compound. For example, a polar solvent would be expected to stabilize polar transition states, potentially lowering the activation energy of a reaction compared to a nonpolar solvent. Computational studies can systematically investigate these effects by performing calculations in different solvent environments.
The following table provides hypothetical data illustrating how the calculated dipole moment of this compound might change in different solvents using an implicit solvent model.
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |
| Gas Phase | 1 | 2.5 |
| Toluene | 2.4 | 3.1 |
| Dichloromethane | 9.1 | 3.8 |
| Water | 78.4 | 4.5 |
Quantitative Structure-Property Relationship (QSPR) Descriptors from Computational Parameters
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. Computational chemistry plays a crucial role in QSPR by providing a wide range of molecular descriptors that can be used to build these models.
For this compound, various quantum mechanical parameters can be calculated and used as descriptors in QSPR models. These descriptors can be broadly categorized into electronic, steric, and thermodynamic parameters.
Electronic Descriptors:
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity.
Atomic charges: The distribution of charges on the atoms can indicate reactive sites for electrophilic or nucleophilic attack.
Steric Descriptors:
Molecular volume and surface area: These descriptors relate to the size and shape of the molecule.
Ovality: This parameter provides a measure of how much the shape of a molecule deviates from a perfect sphere.
Thermodynamic Descriptors:
Heat of formation: The enthalpy change when a compound is formed from its constituent elements in their standard states.
Gibbs free energy of formation: A measure of the thermodynamic stability of the molecule.
These computationally derived descriptors can be used in statistical methods, such as multiple linear regression or machine learning algorithms, to develop QSPR models that can predict various properties, such as boiling point, solubility, or chromatographic retention times, for this compound and related compounds.
An example of a QSPR data table with hypothetical calculated descriptors for this compound is presented below.
| Descriptor | Calculated Value | Units |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.6 | eV |
| Dipole Moment | 2.5 | Debye |
| Molecular Volume | 185.3 | ų |
| Molecular Surface Area | 210.6 | Ų |
| Heat of Formation | +45.7 | kcal/mol |
Applications in Organic Synthesis and Materials Science Research
Utilization as a Key Building Block in Multi-Component Reactions
There are no specific studies or reports demonstrating the use of 8-Bromo-4-chloro-7-methylquinoline as a building block in multi-component reactions.
Development of Complex Organic Molecules with Tunable Properties
The synthesis of complex organic molecules derived from this compound has not been described in the available literature. Consequently, there is no information on the tunability of properties for such derivatives.
Investigation in Advanced Material Architectures
There is no documented investigation of this compound in the context of advanced material architectures. While related quinoline (B57606) isomers have been explored in materials science, data for this specific compound is absent.
No research has been published on the design or synthesis of organic semiconductors based on the this compound scaffold.
The exploration of this compound for use in optoelectronic devices, such as LEDs, has not been reported in scientific literature.
Functionalization for Polymer Chemistry and Supramolecular Assemblies
Methods for the functionalization of this compound for applications in polymer chemistry or the development of supramolecular assemblies are not available in current scientific databases.
Future Research Directions in Synthetic and Materials Applications
Given the absence of foundational research, any discussion of future directions would be purely speculative. The potential of this compound as a precursor for novel materials or complex molecules is yet to be explored by the scientific community. Future work would first need to establish reliable synthetic routes to the compound and characterize its fundamental chemical and physical properties.
Q & A
Q. What are the standard synthetic routes for preparing 8-Bromo-4-chloro-7-methylquinoline, and how can reaction intermediates be characterized?
- Methodological Answer : Halogenated quinolines are typically synthesized via cyclization of substituted anilines or through electrophilic substitution on pre-formed quinoline cores. For this compound:
Core Formation : Start with 7-methylquinoline, introduce bromine at position 8 using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN in CCl₄) .
Chlorination : Use POCl₃ or Cl₂ gas to substitute position 4, leveraging directing effects of the methyl group .
Characterization : Confirm intermediates via LC-MS for molecular weight and ¹H/¹³C NMR to verify substitution patterns. For example, the methyl group at position 7 appears as a singlet (~δ 2.5 ppm) in ¹H NMR, while bromine and chlorine substituents deshield adjacent protons .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies substituent positions via coupling patterns (e.g., aromatic protons adjacent to Br/Cl show splitting). ¹³C NMR distinguishes quaternary carbons (e.g., C-Br at ~δ 120 ppm) .
- X-ray Crystallography : Resolves spatial arrangement; planar quinoline cores with deviations <0.05 Å indicate minimal steric strain (see analogous 4-Bromo-8-methoxyquinoline in ).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₇BrClN) with <2 ppm error .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in substitution patterns observed during synthesis?
- Methodological Answer : Conflicting NMR data (e.g., unexpected splitting in aromatic protons) may arise from regioisomeric byproducts. Single-crystal X-ray diffraction unambiguously assigns substituent positions:
Grow crystals via slow evaporation (e.g., chloroform/hexane).
Analyze intermolecular interactions (e.g., C–H⋯π bonds in ), which stabilize specific packing arrangements.
Compare experimental bond angles/distances with DFT-optimized structures to confirm regiochemistry .
Q. What strategies optimize halogenation selectivity in polyhalogenated quinolines like this compound?
- Methodological Answer : Competitive bromination/chlorination requires controlled conditions:
- Temperature : Lower temperatures (0–5°C) favor kinetic control for bromine at position 8 .
- Directing Groups : The 7-methyl group directs electrophiles to position 8 via steric and electronic effects. Use Lewis acids (e.g., FeCl₃) to enhance chlorination at position 4 .
- Byproduct Mitigation : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (Rf ~0.3) .
Q. How does this compound serve as a precursor for radiopharmaceuticals or metalloproteinase inhibitors?
- Methodological Answer :
- Radiohalogenation : Replace stable bromine with ⁷⁶Br or ¹⁸F via isotopic exchange (e.g., Cu-mediated aryl halide substitution) for PET tracers .
- Chelation : The quinoline core binds transition metals (e.g., Cu²⁺, Zn²⁺). Functionalize the methyl group with hydroxamate or carboxylate moieties to enhance MMP inhibition .
Data Analysis & Contradiction Resolution
Q. How to address discrepancies between computational predictions and experimental results in quinoline derivatives?
- Methodological Answer :
DFT Calculations : Optimize geometry using B3LYP/6-31G(d) and compare with crystallographic data (e.g., dihedral angles in ).
Statistical Validation : Use R² values to assess correlation between predicted (e.g., pKa, logP) and observed data .
Error Sources : Check for solvent effects in NMR or crystal packing forces in XRD that may distort comparisons .
Handling & Stability
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
